4-amino-N-ethyl-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC16401253
Molecular Formula: C10H16N4OS
Molecular Weight: 240.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H16N4OS |
---|---|
Molecular Weight | 240.33 g/mol |
IUPAC Name | 4-amino-N-ethyl-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxamide |
Standard InChI | InChI=1S/C10H16N4OS/c1-2-12-9(15)7-8(11)13-10(16-7)14-5-3-4-6-14/h2-6,11H2,1H3,(H,12,15) |
Standard InChI Key | KNVWEYITHXDGLG-UHFFFAOYSA-N |
Canonical SMILES | CCNC(=O)C1=C(N=C(S1)N2CCCC2)N |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a thiazole ring substituted at positions 2, 4, and 5 (Figure 1). The 2-position contains a pyrrolidin-1-yl group, while the 4-position bears an amino substituent. A carboxamide functional group at the 5-position completes the structure, with the N-ethyl group providing hydrophobic character .
Table 1: Key molecular descriptors
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₆N₄OS |
Molecular Weight | 240.33 g/mol |
SMILES | CCNC(=O)c1sc(N2CCCC2)nc1N |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 5 |
Spectroscopic Signatures
Though experimental spectra are unavailable, computational predictions suggest characteristic features:
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IR Spectroscopy: Strong absorption at ~1650 cm⁻¹ (C=O stretch), ~3350 cm⁻¹ (N-H stretch)
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NMR: Expected singlet for thiazole C-H proton (δ 7.2–7.8 ppm), multiplet for pyrrolidine protons (δ 1.5–3.5 ppm)
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The molecule can be dissected into three components:
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Thiazole core
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Pyrrolidine substituent
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Ethyl carboxamide side chain
A plausible route involves Hantzsch thiazole synthesis, utilizing α-bromoketones and thiourea derivatives .
Proposed Synthesis
Step 1: Formation of 5-carboxamide intermediate
Ethyl isocyanate reacts with 2-aminothiazole precursor under nucleophilic acyl substitution conditions .
Challenge | Resolution |
---|---|
Regioselectivity at C2 | Directed metalation strategies |
Carboxamide stability | Low-temperature coupling |
Physicochemical Profiling
Solubility and Partitioning
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Calculated logP: 1.16 (XLOGP3) indicates moderate lipophilicity
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Aqueous solubility: Predicted 0.33 mg/mL (Ali model) , suggesting formulation challenges
Biological Evaluation and Mechanism
Target Prediction
Docking studies using analogous 5-aminothiazoles suggest potential interaction with:
Table 3: Comparative bioactivity data
ADMET Profiling
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